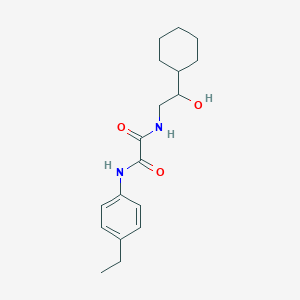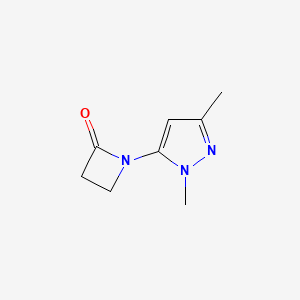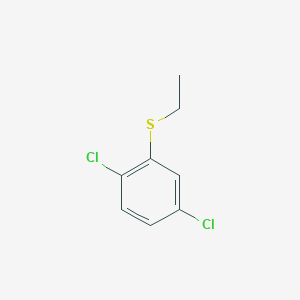
2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound. Given its structure, it likely has interesting chemical properties and potential applications in multiple scientific disciplines. It's characterized by the presence of an imidazole ring substituted with nitrophenyl and tolyl groups, further attached to a thioether-linked ethanone moiety with a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound involves a multi-step synthetic route. Starting with the imidazole backbone, it can be synthesized via cyclization of α-amino ketones. The introduction of 3-nitrophenyl and p-tolyl groups would involve electrophilic aromatic substitution. The thioether linkage is often achieved through nucleophilic substitution reactions, followed by attachment of the piperidine ring through nucleophilic addition to the ethanone group.
Industrial Production Methods
On an industrial scale, the synthesis would need optimization for yield and purity, likely involving catalysis and controlled reaction environments. The use of continuous flow reactors could be explored to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group could undergo oxidation, potentially forming nitroso derivatives.
Reduction: The nitro group could be reduced to an amine.
Substitution: The thioether linkage might participate in nucleophilic substitutions, especially with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation and reduction reactions would yield varying derivatives depending on the reaction pathway, from amino imidazole derivatives to thioether modifications.
Scientific Research Applications
Chemistry
This compound's intricate structure makes it a subject of study in organic synthesis and molecular engineering. Researchers might explore its use in developing new synthetic methodologies.
Biology and Medicine
Potential medicinal chemistry applications could involve exploring its bioactivity, such as antibacterial, antifungal, or anticancer properties, given the presence of nitrophenyl and imidazole moieties.
Industry
Industrially, it might be used in developing specialty chemicals or as an intermediate in the synthesis of complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would be highly dependent on its bioactivity. If it displays antibacterial properties, it might interact with bacterial enzymes or cell walls, disrupting essential processes. Molecular targets could include enzyme active sites or cell membrane components, with pathways involving disruption of normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylthio)imidazole derivatives: Differ in aromatic substitutions.
N-substituted piperidinyl imidazoles: Similar core but varied functional groups.
Uniqueness
The presence of both nitrophenyl and tolyl groups, along with a thioether and piperidine moiety, provides a unique blend of electronic and steric properties, potentially leading to unique chemical reactivity and bioactivity profiles compared to simpler analogs.
And that's a detailed look at this fascinating compound! Any more specifics you'd like to dive into?
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-17-8-10-19(11-9-17)26-21(18-6-5-7-20(14-18)27(29)30)15-24-23(26)31-16-22(28)25-12-3-2-4-13-25/h5-11,14-15H,2-4,12-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMPZUQCHIMGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784963.png)

![Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2784967.png)



![methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate](/img/structure/B2784974.png)



![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2784981.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2784985.png)
